molecular formula C7H7ClFN B13140059 4-(Chloromethyl)-2-fluoro-5-methylpyridine

4-(Chloromethyl)-2-fluoro-5-methylpyridine

Cat. No.: B13140059
M. Wt: 159.59 g/mol
InChI Key: VPMYXCJNEPOMAO-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-fluoro-5-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl, fluoro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-fluoro-5-methylpyridine typically involves the chloromethylation of 2-fluoro-5-methylpyridine. One common method includes the reaction of 2-fluoro-5-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-fluoro-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: De-fluorinated pyridines.

Scientific Research Applications

4-(Chloromethyl)-2-fluoro-5-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-fluoro-5-methylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The fluoro group enhances the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methylpyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    4-(Bromomethyl)-2-fluoro-5-methylpyridine: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity and applications.

    4-(Chloromethyl)-2,6-difluoropyridine: Contains an additional fluoro group, which can further influence its chemical properties and reactivity.

Uniqueness

4-(Chloromethyl)-2-fluoro-5-methylpyridine is unique due to the combination of its substituents, which confer specific reactivity and stability. The presence of both chloromethyl and fluoro groups allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C7H7ClFN

Molecular Weight

159.59 g/mol

IUPAC Name

4-(chloromethyl)-2-fluoro-5-methylpyridine

InChI

InChI=1S/C7H7ClFN/c1-5-4-10-7(9)2-6(5)3-8/h2,4H,3H2,1H3

InChI Key

VPMYXCJNEPOMAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1CCl)F

Origin of Product

United States

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